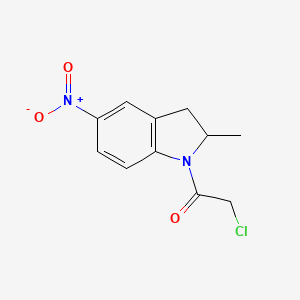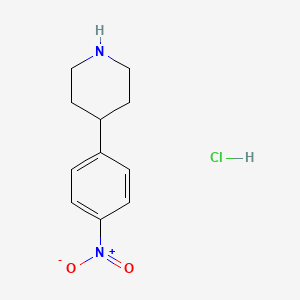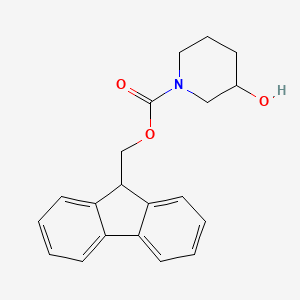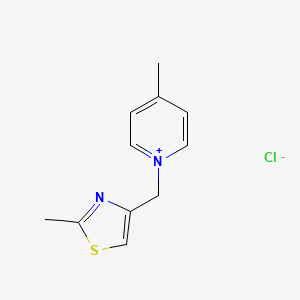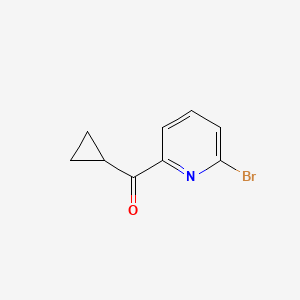
(6-Bromopyridin-2-yl)(cyclopropyl)methanone
Descripción general
Descripción
6-Bromopyridin-2-yl)(cyclopropyl)methanone (6-BP2CM) is a synthetic compound derived from the cyclopropylmethanone family of compounds. It is an important intermediate in chemical synthesis and has a wide range of applications in the scientific community. 6-BP2CM is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and intermediates for organic synthesis. It is also used in the synthesis of polymers and other materials. 6-BP2CM is a versatile compound that can be used in a variety of reaction pathways to create novel compounds. We will also discuss potential future directions for the use of 6-BP2CM.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Rusnac et al. (2020) studied the condensation reaction between 2-acetylpyridine and 2-formylpyridine, leading to compounds with potential application in antimicrobial and antifungal areas (Rusnac et al., 2020).
- Abarca et al. (2006) explored the formation of pyridylcarbene by thermal decomposition of bromo-triazolopyridines, resulting in various pyridine derivatives (Abarca et al., 2006).
Pharmacological Potential
- Mallikarjuna et al. (2014) synthesized derivatives of cyclopropyl methanone and evaluated their anticancer and antituberculosis activities, revealing significant activity in some compounds (Mallikarjuna et al., 2014).
- Stark (2000) discussed the synthesis of cyclopropyl phenyl methanone derivatives as antagonists for the histamine H3 receptor (Stark, 2000).
Antioxidant and Antimicrobial Activities
- Çetinkaya et al. (2012) synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and found effective antioxidant power in the synthesized bromophenols (Çetinkaya et al., 2012).
- Borza et al. (2007) identified potent NR2B subunit-selective antagonists of the NMDA receptor among indole-2-carboxamides and benzimidazole-2-carboxamides (Borza et al., 2007).
Application in Pain Treatment
- Tsuno et al. (2017) identified (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as selective TRPV4 channel antagonists with analgesic effects in pain treatment models (Tsuno et al., 2017).
Propiedades
IUPAC Name |
(6-bromopyridin-2-yl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-2-7(11-8)9(12)6-4-5-6/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFFHOFMHKPCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromopyridin-2-yl)(cyclopropyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



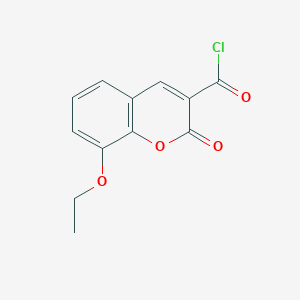
![3-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393954.png)
![7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one](/img/structure/B1393956.png)
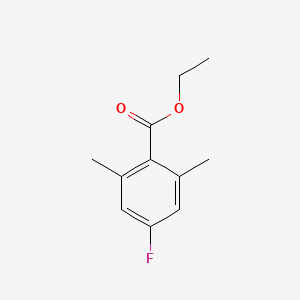
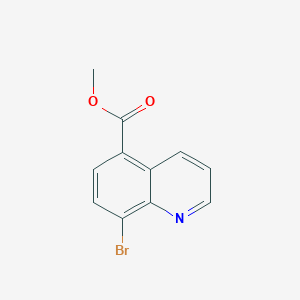
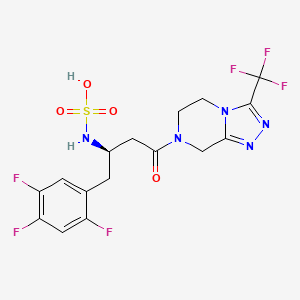
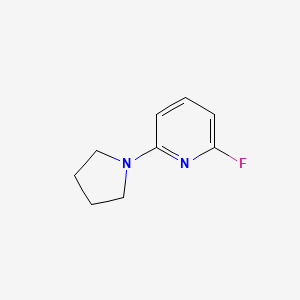
![3-(Carboxymethyl)-2-methylthieno[2,3-d]thiazol-3-ium bromide](/img/structure/B1393965.png)
![6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1393968.png)
